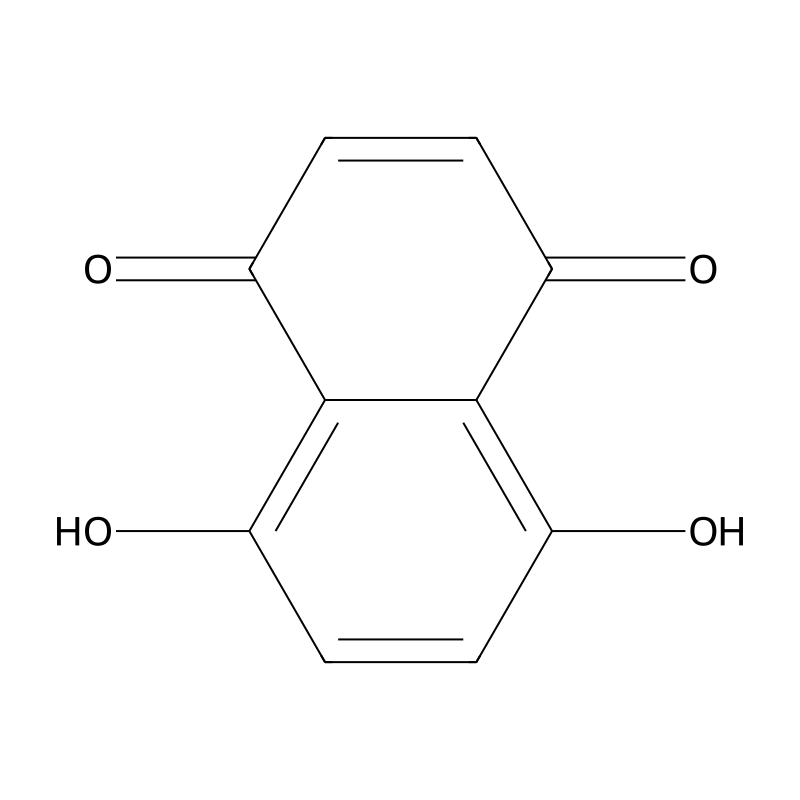

5,8-Dihydroxy-1,4-naphthoquinone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

5,8-dihydroxy-1,4-naphthoquinone properties

Chemical Identity and Core Properties

5,8-Dihydroxy-1,4-naphthoquinone, more commonly known as Naphthazarin, is a dihydroxy derivative of 1,4-naphthoquinone [1] [2].

- Chemical Formula: C₁₀H₆O₄ [3] [4]

- Molecular Weight: 190.15 g/mol [3]

- CAS Number: 475-38-7 [3]

- IUPAC Name: 5,8-Dihydroxynaphthalene-1,4-dione [1]

- Physical Description: It typically appears as a dark red to brown-black crystalline powder [3].

- Melting Point: 228-232 °C [1] [3].

- Solubility: It is sparingly soluble in water but soluble in organic solvents like 1,4-dioxane and ethanol [1] [3].

Synthesis and Natural Occurrence

Naphthazarin can be synthesized through multiple routes. One common method involves the condensation of 1,4-dimethoxybenzene with 2,3-dichloromaleic anhydride, followed by reductive dechlorination and re-oxidation [1]. Alternatively, it can be obtained by the oxidation of 5,8-dihydroxy-1-tetralone using manganese dioxide (MnO₂) [1].

It is a naturally occurring compound, produced as a specialized secondary metabolite in various horticultural plants [5]. Key natural sources include several members of the Boraginaceae, Droseraceae, and Nepenthaceae families [2].

Biological and Pharmacological Activities

Naphthazarin exhibits a broad spectrum of significant biological activities, making it a compound of interest for therapeutic development. Its key activities and experimental results are summarized below.

Table 1: Antimicrobial Activity of this compound The Minimum Inhibitory Concentration (MIC₅₀) is the lowest concentration that inhibits 50% of microbial growth, demonstrating its potent efficacy [6].

| Microorganism | MIC₅₀ Value |

|---|---|

| Candida albicans (Fungus) | < 0.6 μg/mL |

| Staphylococcus aureus (Gram-positive) | 1.2 μg/mL |

| Staphylococcus epidermidis (Gram-positive) | 2.4 μg/mL |

| Salmonella enteritidis (Gram-negative) | 6 μg/mL |

| Proteus vulgaris (Gram-negative) | 10 μg/mL |

| Bacillus cereus (Gram-positive) | 14 μg/mL |

Table 2: Effects on Maize Seedling Growth This table shows the concentration-dependent effects of Naphthazarin (DHNQ) on the fresh weight of maize seedlings, highlighting its potential as a phytotoxin or plant growth regulator [2]. The effects are presented as percentage change compared to the untreated control.

| DHNQ Concentration | Effect on Aboveground Parts (APS) | Effect on Underground Parts (UPS) |

|---|---|---|

| 0.1 nM | Stimulation (~+20%) | Not Significant |

| 1 nM | Not Significant | Inhibition (~-40%) |

| 10 nM | Inhibition (~-40%) | Inhibition (~-40%) |

Other notable pharmacological activities include:

- Anticancer Potential: Naphthazarin and its derivatives have been investigated as scaffolds for antineoplastic agents. Studies have found that certain synthetic derivatives possess interesting inhibitory activities in various cytotoxic test systems [7].

- Wound Healing: Recent research has explored the role of 1,4-naphthoquinones and their derivatives in promoting wound healing, with a focus on their antibacterial properties and mechanisms of action [8].

Mechanisms of Biological Action

The biological activity of Naphthazarin is primarily driven by two interconnected mechanisms, which can occur simultaneously or independently depending on the cellular environment.

The following diagram illustrates these two primary mechanisms and their downstream biological consequences:

Diagram 1: The dual mechanisms of action of this compound (Naphthazarin), leading to cellular damage and death.

Experimental Protocols for Key Assays

For researchers looking to validate or explore these properties, here are summaries of key experimental methodologies from the search results.

1. Protocol: Antimicrobial Mechanism Assays [6]

This series of experiments is designed to elucidate the mechanism of action against microorganisms like S. aureus and C. albicans.

A. Crystal Violet Uptake Assay (Membrane Integrity)

- Objective: To assess compound-induced damage to the cell membrane.

- Method: Grow microbial culture to mid-log phase. Treat with Naphthazarin at its MIC₅₀ for a set time. Incubate with crystal violet dye. Centrifuge and measure the absorbance of the supernatant at 590 nm. Intact membranes exclude the dye, while damaged membranes uptake it, resulting in less dye in the supernatant.

- Calculation: % Uptake = [(OD_eCV - OD_sample) / OD_eCV] × 100, where OD_eCV is the absorbance of the empty crystal violet control.

B. TTC Dehydrogenase Activity Assay (Metabolic Activity)

- Objective: To evaluate disruption of the electron transport chain.

- Method: Treat cells with Naphthazarin. Add 2,3,5-Triphenyltetrazolium chloride (TTC). Dehydrogenase enzymes in active mitochondria reduce TTC to red, insoluble formazan. Extract formazan with a solvent and measure absorbance at 485 nm.

- Calculation: % Reduction in Activity = [1 - (OD_treated / OD_control)] × 100.

C. DNA Leakage Assay

- Objective: To detect compound-induced damage to the cell envelope causing DNA leakage.

- Method: Treat cells, centrifuge, and collect the supernatant. Measure the absorbance of the supernatant at 260 nm (the absorbance maximum for DNA).

- Calculation: Use a standard curve (where OD₂₆₀ = 1 corresponds to ~50 μg/mL DNA) to quantify the amount of leaked DNA.

2. Protocol: Assessing Effects on Plant Growth and Oxidative Stress [2]

This protocol evaluates the phytotoxic or growth-regulating effects of Naphthazarin.

A. Plant Growth Measurement

- Objective: To determine the effect on seedling organ elongation and biomass.

- Method: Germinate maize seeds in the dark. Treat seedlings with low concentrations of Naphthazarin (e.g., 0.1, 1, 10 nM) for a set period. Measure the length of the main root, mesocotyl, and first leaf. Separately, measure the fresh weight of the aboveground (APS) and underground (UPS) parts.

B. Oxidative Stress Markers

- Hydrogen Peroxide (H₂O₂) Quantification: Use colorimetric methods, for example, based on the reaction of H₂O₂ with xylenol orange, measuring absorbance at 560 nm.

- Catalase (CAT) Activity Assay: Monitor the decomposition of H₂O₂ by the plant extract at 240 nm.

- Lipid Peroxidation (MDA Assay): Measure thiobarbituric acid reactive substances (TBARS), notably malondialdehyde (MDA), which is a marker for oxidative damage to lipids. Absorbance is measured at 532 nm.

Industrial Relevance and Specialized Contexts

Beyond pharmacology, Naphthazarin has significant importance in other industries.

- Pulp and Paper Bleaching: It is identified as a key chromophore in cellulosic materials. Its degradation using hydrogen peroxide under alkaline conditions is a critical process in industrial bleaching to produce white paper products. The reaction produces C1-C4 carboxylic acids as final products, but also forms other potent chromophores like 1,4,5,8-naphthalenetetrone as intermediates [9].

- Use as a Dye: It is commercially known as Mordant Black 37 and has been used as a dye, producing colors from ash red to black, soluble in water and ethanol [3].

Future Research Directions and Conclusion

This compound (Naphthazarin) is a versatile compound with potent, multi-mechanistic biological activities. Its strong performance against pathogens like C. albicans and S. aureus, coupled with its antineoplastic and phytotoxic potential, makes it a promising scaffold for developing new drugs and agrochemicals.

Future research should focus on:

- Medicinal Chemistry: Synthesizing novel derivatives to improve potency, selectivity, and reduce potential toxicity.

- In Vivo Studies: Validating its efficacy and safety in animal models.

- Synergistic Combinations: Exploring its use in combination with existing antibiotics or anticancer drugs.

References

- 1. Naphthazarin - Wikipedia [en.wikipedia.org]

- 2. The Effects of 1,4-Naphthoquinone (NQ) and Naphthazarin ... [mdpi.com]

- 3. , 5 - 8 - Dihydroxy , 1 - 4 | 475-38-7 naphthoquinone [chemicalbook.com]

- 4. , 5 - 8 - dihydroxy , 1 - 4 | CAS#:6251-03-2 | Chemsrc naphthoquinone [chemsrc.com]

- 5. Biosynthesis and molecular actions of specialized 1,4 ... [pmc.ncbi.nlm.nih.gov]

- 6. In Vitro Antimicrobial Effects and Inactivation Mechanisms ... [mdpi.com]

- 7. Design of antineoplastic agents based on the "2 ... - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Current status of 1,4-Naphthoquinones and their ... [sciencedirect.com]

- 9. Degradation of the Cellulosic Key Chromophore 5,8- ... [pubmed.ncbi.nlm.nih.gov]

Synthesis of Naphthazarin from 1,4,5,8-Tetramethoxynaphthalene

The following workflow illustrates the optimized two-step oxidation pathway to obtain naphthazarin from 1,4,5,8-tetramethoxynaphthalene.

Synthesis workflow for naphthazarin via sequential oxidation and hydrolysis [1]

Detailed Experimental Protocol

This section provides the specific methodologies and conditions for the synthesis pathway outlined above [1].

Step 1: First Oxidative Demethylation to 5,8-Dimethoxy-1,4-naphthoquinone

- Reaction Setup: Dissolve 1,4,5,8-tetramethoxynaphthalene in acetonitrile (MeCN) within a round-bottom flask.

- Oxidation: Add an excess of Cerium Ammonium Nitrate (CAN) and 2-3 drops of water to the reaction mixture.

- Reaction Conditions: Stir the mixture at room temperature for approximately 30 minutes. The reaction should be monitored by TLC.

- Work-up:

- Remove the solvent (MeCN) by rotary evaporation under reduced pressure.

- Add ethyl acetate to the residue and dissolve the crude product.

- Filter the solution to remove inorganic salts and concentrate the filtrate under vacuum to obtain the first intermediate, 5,8-dimethoxy-1,4-naphthoquinone.

Step 2: Acetylation to 1,4-Diacetoxy-5,8-dimethoxynaphthalene

- Reaction: The obtained 5,8-dimethoxy-1,4-naphthoquinone is subjected to a standard acetylation reaction using acetic anhydride in pyridine.

- Outcome: This step protects the quinone carbonyls as acetates, yielding 1,4-diacetoxy-5,8-dimethoxynaphthalene.

Step 3: Second Oxidative Demethylation to 5,8-Diacetoxy-1,4-naphthoquinone

- Reaction: The diacetoxy-dimethoxynaphthalene intermediate undergoes a second oxidative demethylation using Cerium Ammonium Nitrate (CAN), similar to Step 1.

- Outcome: This reaction removes the methyl groups from the 5 and 8 positions, forming the dihydroxy quinone system, which is protected as diacetate, yielding 5,8-diacetoxy-1,4-naphthoquinone.

Step 4: Hydrolysis to Naphthazarin

- Reaction: The final diacetate intermediate is hydrolyzed under basic conditions.

- Typical Conditions: Use a mild base like potassium carbonate (K₂CO₃) in methanol.

- Outcome: This step removes the acetyl protecting groups, resulting in the final product, naphthazarin (this compound).

Key Technical Advantages of This Method

The described synthetic route offers significant improvements over older methodologies [1]:

| Feature | Advantage |

|---|---|

| Starting Material | 1,4,5,8-Tetramethoxynaphthalene is a well-defined and obtainable intermediate. |

| Reaction Conditions | Mild (room temperature) versus older methods requiring high temperatures (>200°C). |

| Yield | High yield in each step, addressing the low and unstable yields of classical syntheses. |

| Purification | Simplified work-up, avoiding difficult purification techniques like sublimation. |

| Scalability | The process is deemed suitable for industrial-scale production. |

Critical Structural and Mechanistic Notes

Understanding the properties of naphthazarin is crucial for its handling and analysis.

- Intramolecular Hydrogen Bonding: Naphthazarin features two strong intramolecular hydrogen bonds between the hydroxyl groups and the adjacent carbonyl oxygens. This forms two quasi-rings and significantly influences the compound's electronic structure, spectral properties, and tautomerism [2] [3].

- Proton Transfer: Theoretical studies indicate that the bridged protons in these hydrogen bonds are highly mobile, and proton transfer phenomena can occur in both the gas phase and solid state [2]. This characteristic is key to its behavior in various applications.

References

non-covalent forces in naphthazarin theoretical study

Core Computational Methods & Key Findings

Theoretical studies on naphthazarin employ multiple computational approaches to understand its structure and properties. The table below summarizes the primary theoretical methods used and the key insights they provide.

| Computational Method | Acronym | Primary Application in Naphthazarin Studies | Key Findings |

|---|---|---|---|

| Density Functional Theory [1] [2] | DFT | Mapping proton reaction paths; analyzing electronic structure and aromaticity [1]. | Identified two potential energy minima, indicating possible proton transfer in the ground state [1]. |

| Car-Parrinello Molecular Dynamics [1] [2] | CPMD | Simulating proton dynamics at different temperatures (60 K vs. 300 K) and phases (gas vs. solid) [1]. | Proton transfer is frequent at 300 K but absent at 60 K; IR spectra show broad OH absorption (e.g., 2300–3300 cm⁻¹ at 300 K in solid state), suggesting strong proton mobility and cooperative hydrogen bonding [1] [2]. |

| Symmetry-Adapted Perturbation Theory [1] [2] | SAPT | Energy decomposition analysis of intermolecular dimers in the crystal structure [1] [2]. | Dispersion forces are the dominant factor stabilizing the crystalline structure [1] [2]. |

| Diffusion Quantum Monte Carlo [1] [3] | DQMC | High-accuracy calculation of the proton transfer energy barrier [1]. | Provided benchmark-quality energy barrier data for proton transfer [1]. |

| Atoms in Molecules [1] [2] | AIM | Analyzing electron density topology to characterize bond critical points and hydrogen bond strength [2]. | Hydrogen bonds are stronger in the proton-transferred form [2]. |

| Harmonic Oscillator Model of Aromaticity [1] [4] | HOMA | Quantifying aromaticity changes in fused rings during proton transfer [1] [4]. | Aromaticity evolves with the O...O distance in the hydrogen bridge [1]. |

Detailed Experimental & Computational Protocols

For researchers aiming to replicate or build upon these studies, here are the detailed methodologies for key computational experiments.

Proton Reaction Path and Energetics

- Objective: To characterize the potential energy surface for intramolecular proton transfer and determine the energy barrier [1] [2].

- Methodology:

- Level of Theory: Geometry optimizations and transition state searches are performed using DFT functionals (e.g., B3LYP, B97XD, PBE) with a triple-zeta basis set (e.g., 6-311++G(2d,2p)) [2].

- High-Accuracy Validation: The energy barrier is refined using high-level ab initio methods like Coupled Cluster (CC) or Diffusion Quantum Monte Carlo (DQMC) on DFT-optimized geometries for superior accuracy [1].

- Key Analyses:

- Aromaticity (HOMA): Calculate the HOMA index for the fused rings at various points along the proton transfer coordinate to correlate aromaticity with proton position [1] [4].

- Reactivity (Fukui functions): Compute Fukui functions to understand how the reactivity of molecular sites evolves during proton transfer [1].

Dynamic Proton Transfer with CPMD

- Objective: To simulate the real-time dynamics of bridged protons and observe proton transfer events under realistic conditions [1] [2].

- Methodology:

- Setup: Simulations are run in both the gas phase and the crystalline phase. The crystalline environment is modeled using periodic boundary conditions based on the experimental crystal structure (C polymorph) [1].

- Conditions: Simulations are typically performed at multiple temperatures (e.g., 60 K and 300 K) to investigate thermal effects [1].

- Key Analyses:

- Proton Transfer Events: Monitor the O-H bond distance and the O-H-O angle over time to identify instantaneous proton transfer events [1].

- Vibrational Spectra: The power spectrum is obtained via Fourier transformation of the velocity autocorrelation function derived from the trajectory. This allows for the direct calculation of IR-active bands, particularly the broad O-H stretching signature [1] [2].

Intermolecular Interaction Energy Partitioning with SAPT

- Objective: To decompose the total stabilization energy of molecular dimers (extracted from the crystal) into fundamental physical components [1] [2].

- Methodology:

- System Preparation: Dimer geometries are taken from the experimental crystal structure (e.g., C polymorph) [1].

- Calculation: The SAPT calculation is performed, typically at the SAPT2 level, to decompose the interaction energy into electrostatic, exchange-repulsion (steric), induction, and dispersion components [1] [2].

Implications for Drug Development

Naphthazarin derivatives show significant promise in pharmaceutical applications, primarily due to their non-covalent interaction capabilities.

- Enzyme Inhibition: Recent studies synthesized ester-linked naphthazarin derivatives that demonstrated potent and selective inhibition of α-glucosidase and α-amylase, key enzymes in managing Type 2 diabetes. Molecular docking and dynamics simulations suggest these derivatives bind effectively to the enzymes' active sites [5].

- Structure-Activity Relationship (SAR): The biological activity is highly dependent on the substitution pattern. For instance, mono-substituted naphthazarins exhibited different inhibitory behavior compared to di-substituted ones, highlighting the importance of molecular design [5].

- Anticancer Potential: Derivatives like shikonin and acetylshikonin are under investigation for their anticancer properties, which may involve mechanisms like inhibition of DNA Topoisomerase-I [2] [5].

Research Workflow & Hydrogen Bond Dynamics

The following diagrams illustrate the logical relationships and workflows from the discussed research.

Research methodology workflow for naphthazarin studies

Effect of temperature on hydrogen bond dynamics and spectroscopy

References

- 1. Non-Covalent Forces in Naphthazarin—Cooperativity or Competition in the Light of Theoretical Approaches [mdpi.com]

- 2. Naphthazarin Derivatives in the Light of Intra [pmc.ncbi.nlm.nih.gov]

- 3. Non-Covalent Forces in Naphthazarin-Cooperativity or Competition in the Light of Theoretical Approaches - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. How Substitution Combines with Non-Covalent Interactions ... [mdpi.com]

- 5. Synthesis and molecular modeling studies of naphthazarin ... [sciencedirect.com]

Fundamental Concepts and Biological Significance

Naphthazarin (5,8-dihydroxy-1,4-naphthoquinone) possesses a structure where two hydroxyl groups are adjacent to two carbonyl oxygen atoms, forming two intramolecular hydrogen bonds that create six-membered quasi-rings [1] [2]. This configuration is crucial for its properties and applications.

- Nature of the Hydrogen Bond: The hydrogen bonds in naphthazarin are strong and characterized as resonance-assisted hydrogen bonds (RAHBs) [1] [2]. The interaction between the proton donor (O-H) and acceptor (C=O) is strengthened by the delocalization of π-electrons within the quinoid ring.

- Proton Transfer Dynamics: The bridged protons in these hydrogen bonds are highly mobile. Research using Car-Parrinello Molecular Dynamics (CPMD) has shown that proton transfer (PT) phenomena occur in both the gas phase and the solid-state crystal phase [1] [2]. The potential energy surface for the proton often shows a double-well potential, with two energy minima indicating that proton transfer can occur in the electronic ground state [1].

- Biological and Therapeutic Relevance: Naphthazarin and its derivatives exhibit a range of biological activities, largely due to their ability to influence cellular metabolic processes [3].

- Anticancer Potential: Some derivatives, particularly naphthoimidazole salts, have shown potent nanomolar cytotoxicity against cancer cells (e.g., HEC1A endometrial cancer cells) and high selectivity ratios, sparing non-cancerous cells [3]. This makes them promising for developing agents that target the Warburg effect, a glycolytic phenomenon in cancer cells [3].

- Other Bioactivities: These compounds also possess antibacterial, antifungal, anti-inflammatory, and wound-healing properties, and can be used as biopesticides or insecticides [1] [2].

Key Research Findings on Naphthazarin Derivatives

Extensive studies on naphthazarin derivatives have yielded important quantitative insights, summarized in the tables below.

Table 1: Computational Findings on Hydrogen Bonding and Proton Transfer

| Aspect of Study | Key Finding | Experimental/Computational Evidence |

|---|---|---|

| Energy Barrier for PT | MP2 calculations show a barrier of 38 kJ/mol for proton exchange between equivalent C2v structures via a C2h intermediate [4]. | MP2/6-31G*//HF/6-31G level calculations [4]. |

| Relative Stability | The C2v isomer (this compound) is the most stable, with the C2h isomer (4,8-dihydroxy-1,5-naphthoquinone) 37 kJ/mol higher in energy [4]. | MP2/6-31G*//HF/6-31G single-point energy calculations [4]. |

| Hydrogen Bond Strength | The hydrogen bond is stronger in the proton-transferred (PT) form compared to the molecular form [1]. | Analysis via Atoms in Molecules (AIM) theory [1]. |

| Intermolecular Forces | Dispersion forces are the primary factor stabilizing dimeric forms and the crystal structure [1]. | Energy decomposition via Symmetry-Adapted Perturbation Theory (SAPT) [1]. |

Table 2: Spectroscopic Signatures from CPMD Simulations

| Compound | Phase | IR Absorption Regions (cm⁻¹) | Interpretation |

|---|---|---|---|

| 2,3-Dimethylnaphthazarin (1) | Gas Phase | 700–1700 and 2300–3400 [1] | Broad bands indicate strong mobility and delocalization of the bridged protons. |

| Solid State | 600–1800 and 2200–3400 [1] | ||

| 2,3-Dimethoxy-6-methylnaphthazarin (2) | Gas Phase | 700–1700 and 2300–3300 [1] | In the solid state, compound 2 shows one continuous broad band, and PT events are more frequent, indicating environmental effects on proton dynamics. |

| Solid State | A single broad region from 700–3100 [1] |

Table 3: Biological Activity of Naphthazarin-Derived Salt Compounds

| Compound | IC₅₀ in HEC1A (Cancer) Cells | IC₅₀ in MAD11 (Normal) Cells | Selectivity Ratio |

|---|---|---|---|

| BH10 (Reference) | 11.84 µM [3] | 28.18 µM [3] | 2.38 [3] |

| 7a | 9.53 nM [3] | 65.69 nM [3] | 6.89 [3] |

| 7b | 22.97 nM [3] | 951.6 nM [3] | 41.43 [3] |

| 7f | 0.47 µM [3] | 4.8 µM [3] | 10.16 [3] |

Experimental and Computational Protocols

To investigate intramolecular hydrogen bonds in naphthazarin derivatives, researchers employ a combination of advanced computational and experimental techniques.

Computational Analysis of Proton Transfer Path

- Geometry Optimization: Use Density Functional Theory (DFT) with functionals like B3LYP, ωB97XD, or PBE and a basis set such as 6-311++G(2d,2p) to optimize the molecular geometry of the naphthazarin derivative in its electronic ground state [1] [2].

- Reaction Path Calculation: Construct the proton reaction coordinate and perform a relaxed surface scan or use transition state optimization methods to map the energy change as the bridged proton moves between the two oxygen atoms.

- Energy Profile Analysis: Identify the energy minima (molecular and proton-transferred forms) and the transition state between them. The presence of two minima indicates a double-well potential [1].

Vibrational Spectroscopy via Molecular Dynamics

- CPMD Simulation Setup: Initiate a Car-Parrinello Molecular Dynamics simulation for the target compound in the gas phase and/or the crystalline phase, using periodic boundary conditions for the solid state [1].

- Trajectory Analysis: Run the simulation at an appropriate temperature (e.g., 300 K) and save snapshots of the atomic positions and velocities over time.

- Power Spectrum Generation: Calculate the velocity autocorrelation function for the atoms in the system. Apply Fourier transformation to this function to obtain the vibrational power spectrum, which can be directly compared to experimental IR spectra [1].

Binding Affinity Assessment via Molecular Docking

- Target and Ligand Preparation: Obtain the 3D structure of the target protein (e.g., Keap1) from a protein data bank. Prepare the naphthazarin derivative ligand by optimizing its geometry and assigning charges.

- Docking Simulation: Use molecular docking software (e.g., AutoDock Vina) to simulate the binding of the ligand to the target protein's binding site.

- Interaction Analysis: Analyze the docking poses to identify key residues involved in hydrogen bonding and other non-covalent interactions with the ligand. Estimate the binding affinity (reported in kcal/mol) [3].

Research Workflow and Molecular Dynamics

The following diagram illustrates the integrated workflow for studying naphthazarin derivatives, from computational modeling to biological activity assessment.

Integrated research workflow for naphthazarin derivatives.

Molecular Structure and Proton Transfer Pathway

The core structural feature of naphthazarin involves a dynamic proton transfer process, which can be visualized as follows.

References

- 1. Derivatives in the Light of Intra- and Intermolecular... Naphthazarin [pmc.ncbi.nlm.nih.gov]

- 2. Naphthazarin Derivatives in the Light of Intra [mdpi.com]

- 3. Design, Synthesis, and Biological Evaluation of ... [pmc.ncbi.nlm.nih.gov]

- 4. Ab initio HF-SCF study of naphthazarin : Geometries, isomerism... [link.springer.com]

Proton Transfer Mechanism and Molecular Features

Naphthazarin features two short, strong intramolecular hydrogen bonds connected by a fused aromatic ring system, classified as Resonance-Assisted Hydrogen Bonds (RAHB) [1]. The proximity of the donor and acceptor groups, enforced by the rigid molecular skeleton, makes these bonds particularly strong [1].

The table below summarizes the key characteristics of the proton transfer phenomenon in naphthazarin:

| Feature | Description |

|---|---|

| Proton Transfer Type | Double proton transfer in the electronic ground state [1] [2]. |

| Energy Barrier for Transfer | Characterized using advanced methods like Diffusion Quantum Monte Carlo (DQMC) and Coupled Cluster (CC) theory [1]. |

| Temperature Dependence | Proton transfer is frequent at 300 K but not observed at 60 K, as shown by Car-Parrinello Molecular Dynamics (CPMD) simulations [1]. |

| Spectroscopic Signature | Computed IR spectra show a broad OH absorption band from 2350 cm⁻¹ to 3250 cm⁻¹ at 300 K [1]. |

| Intermolecular Forces | In crystal structures, dispersive forces (van der Waals) are dominant for stabilization [1]. |

| Cooperative Effect | CPMD results indicate cooperation between the two intramolecular hydrogen bonds [1]. |

The following diagram illustrates the conceptual process and consequences of double proton transfer in naphthazarin:

Diagram of the cooperative double proton transfer process in naphthazarin and its outcomes.

Experimental and Computational Methodologies

Research into naphthazarin's proton transfer relies on sophisticated computational and experimental techniques:

- Computational Chemistry Techniques: Studies employ Density Functional Theory (DFT), Symmetry-Adapted Perturbation Theory (SAPT) for energy partitioning, and Car-Parrinello Molecular Dynamics (CPMD) for simulating proton dynamics at different temperatures [1]. Diffusion Quantum Monte Carlo (DQMC) and Coupled Cluster (CC) methods provide highly accurate potential energy surfaces and energy barriers [1].

- Experimental Structure Determination: Neutron diffraction and X-ray diffraction are used to determine crystal structures at 60 K and 300 K, revealing an order-disorder transition and the position of hydrogen atoms [1].

- Spectroscopic Analysis: IR and Raman spectroscopy confirm the presence of strong intramolecular hydrogen bonds. The computed IR spectra from CPMD simulations match experimental observations of broad OH stretching bands [1].

Biological Activity and Therapeutic Potential

The proton transfer characteristics and redox properties of naphthazarin are closely linked to its significant biological activities.

- Anticancer Effects: Naphthazarin suppresses cell proliferation and induces apoptosis (programmed cell death) in various cancer cells. In human colorectal cancer cells (SW480), it modulates the Bcl-2/Bax signaling pathway, activating caspase-3 and leading to cell death [3]. This suggests potential as a therapeutic agent [3].

- Other Pharmacological Activities: Naphthazarin and its derivatives exhibit antibacterial, antifungal, anti-inflammatory, and antitumor properties [4] [5].

- Phytotoxic Effects: In plants, naphthazarin acts as a natural defense toxin. It inhibits growth, diminishes proton extrusion from cells, causes membrane depolarization, induces oxidative stress, and disrupts microtubule organization [4]. These multi-faceted effects make it a candidate for developing natural bioherbicides and biopesticides [4].

Research Applications and Implications

Understanding proton transfer in naphthazarin has applications across multiple fields:

- Drug Design: The molecule's role as a proteasome inhibitor due to its Michael acceptor properties is a key area of interest [5].

- Material Science: Naphthazarin's high redox properties make it suitable for use as an organic component in ecological batteries [4].

- Chemical Biology: It serves as a model compound for studying cooperative hydrogen bonding and double proton transfer, fundamental processes in chemistry and biology [1] [2].

References

- 1. Non-Covalent Forces in Naphthazarin —Cooperativity or Competition... [pmc.ncbi.nlm.nih.gov]

- 2. Mechanisms of double proton . Theory and applications transfer [experts.umn.edu]

- 3. Naphthazarin suppresses cell proliferation and induces ... [spandidos-publications.com]

- 4. The Effect of Naphthazarin on the Growth, Electrogenicity ... [pmc.ncbi.nlm.nih.gov]

- 5. Naphthazarin - an overview [sciencedirect.com]

Comprehensive Technical Analysis of Naphthazarin Tautomerism and Stereochemistry

Introduction and Molecular Foundation

Naphthazarin (5,8-dihydroxy-1,4-naphthoquinone) represents a privileged scaffold in medicinal chemistry and chemical biology due to its unique electronic configuration and capacity for prototropic tautomerism. This molecule serves as the core structure for numerous biologically active natural products and synthetic derivatives with demonstrated therapeutic potential. The fundamental structure consists of a 1,4-naphthoquinone core decorated with hydroxyl groups at positions 5 and 8, creating an extended π-conjugated system that facilitates both intra- and intermolecular hydrogen bonding. This molecular arrangement gives rise to the characteristic resonance-assisted hydrogen bonding (RAHB) that profoundly influences the compound's tautomeric behavior, spectroscopic properties, and biological activity profiles. The strategic positioning of oxygen atoms at key locations within the naphthalene skeleton enables naphthazarin to function as a versatile pharmacophore while exhibiting complex tautomeric equilibria that remain active research areas in physical organic chemistry [1] [2].

The significance of naphthazarin derivatives extends across multiple scientific disciplines, from their roles as natural pigments in echinoderms and lichens to their application in pharmaceutical development. Recent studies have illuminated the importance of these compounds as inhibitors of clinically relevant enzymes such as α-glucosidase and α-amylase, targets for type 2 diabetes management [3]. Additionally, their antiproliferative properties against various cancer cell lines have attracted considerable attention in anticancer drug discovery [1]. The biological activities of naphthazarin derivatives are intimately connected to their tautomeric behavior, which influences molecular recognition events, redox properties, and interaction with biological macromolecules. This technical guide comprehensively examines the tautomeric pathways, stereochemical features, experimental characterization methods, and structure-activity relationships that define this chemically intriguing and therapeutically promising class of compounds [4] [3] [1].

Structural Fundamentals and Tautomeric Systems

Molecular Architecture and Tautomeric Pathways

The naphthazarin molecule possesses a rigid naphthalene backbone that constrains the spatial arrangement of its functional groups, creating two intramolecular hydrogen bonding motifs that govern its tautomeric behavior. These hydrogen-bonded quasi-rings form between the hydroxyl groups at positions 5 and 8 and their respective carbonyl neighbors, establishing a symmetric system in the parent compound that can undergo synchronous or asynchronous proton transfer. Theoretical studies employing Density Functional Theory (DFT) and Diffusion Quantum Monte Carlo (DQMC) methods have revealed that the two hydrogen bridges in naphthazarin are coupled through the aromatic π-system, resulting in cooperative effects that distinguish naphthazarin from simpler tautomeric systems [5]. This coupling creates a unique energetic landscape where proton transfer in one hydrogen bond influences the behavior of the other, leading to complex dynamics that vary with temperature, phase, and substitution patterns.

Naphthazarin can exist in multiple tautomeric forms, with the equilibrium position determined by substituent effects, solvent environment, and temperature. The primary tautomerism involves proton shifts between the α-hydroxyl groups and carbonyl oxygens, rapidly interconverting through a process characterized by low activation energy. For monohydroxylated naphthazarins, this equilibrium typically gives rise to two distinct tautomers that can be directly observed using appropriate spectroscopic techniques [4] [6]. The introduction of electron-donating or electron-withdrawing substituents systematically modulates the tautomeric equilibrium constant, providing a chemical strategy for controlling the relative populations of tautomeric forms. In aprotic organic solvents, the tautomeric exchange occurs rapidly but can be frozen out using specialized spectroscopic methods, allowing for quantification of individual tautomers and determination of their relative stability [4]. The following diagram illustrates the proton transfer process in naphthazarin:

Proton transfer process in naphthazarin showing the transition between tautomeric forms influenced by environmental factors.

Spectroscopic Signatures of Tautomerism

Infrared spectroscopy provides definitive evidence for naphthazarin tautomerism through characteristic OH stretching vibrations that appear as distinct bands in the 2300-3300 cm⁻¹ region. In monohydroxynaphthazarins, the β-hydroxy group exhibits two narrow stretching mode bands in the high-frequency range, directly demonstrating the presence of multiple tautomeric species [4]. Temperature-dependent studies reveal dramatic changes in these spectroscopic signatures, with computed gas-phase IR spectra showing absorption between 2500-2800 cm⁻¹ at 60 K that broadens to 2350-3250 cm⁻¹ at 300 K for both bridged protons [5]. The substantial broadening at elevated temperatures reflects increased proton dynamics and more frequent proton transfer events. In the solid state, environmental effects further modulate these vibrational features, with absorption regions shifting to 2700-3100 cm⁻¹ and 2400-2850 cm⁻¹ at 60 K, and 2300-3300 cm⁻¹ at 300 K [5]. These temperature-dependent variations provide compelling evidence for the relationship between thermal energy and proton transfer kinetics in naphthazarin systems.

Nuclear magnetic resonance (NMR) spectroscopy offers complementary insights into naphthazarin tautomerism, though the rapid proton exchange at room temperature typically produces time-averaged spectra that mask individual tautomers. The low activation energy for tautomeric exchange in naphthazarins precludes the use of conventional low-temperature NMR techniques for resolving tautomeric structures [4]. Advanced solid-state NMR investigations combined with X-ray diffraction measurements have confirmed the presence of rapid intramolecular proton exchange in the hydrogen bridges across all naphthazarin polymorphs at room temperature [5]. For derivatives where the tautomeric equilibrium can be frozen through chemical modification, such as methylation of both α-hydroxyl groups, ( ^1 \text{H} ) NMR spectroscopy successfully differentiates between tautomers [4]. This approach has been instrumental in establishing the presence of specific tautomeric forms and quantifying their relative ratios under various conditions, providing critical structural information for understanding structure-activity relationships in naphthazarin derivatives.

Experimental and Theoretical Evidence for Tautomerism

Direct Spectroscopic Observation

The pioneering application of IR spectroscopy to monitor naphthazarin tautomerism in aprotic solvents represents a methodological breakthrough that enabled the direct observation of coexisting tautomers at room temperature. This approach capitalizes on the distinct vibrational signatures of β-hydroxy groups in different tautomeric environments, with the appearance of two well-defined ν(OH) bands providing unambiguous evidence for tautomeric subpopulations [4] [6]. The quantitative analysis of band intensities permits calculation of tautomeric ratios, with studies demonstrating the capability to detect minor tautomeric components present at concentrations below 5% [4]. This exceptional sensitivity enables precise measurement of the delicate energy balances between tautomeric forms and their response to perturbative influences. The IR method has been successfully applied to series of substituted hydroxynaphthazarins, revealing systematic trends in tautomeric equilibrium constants based on electronic substituent effects and solvent polarity [6]. The technique's temporal resolution surpasses the NMR timescale by several orders of magnitude, allowing it to capture the instantaneous distribution of tautomeric species without temporal averaging.

Synchrotron-based and temperature-dependent IR studies have further elucidated the dynamic nature of naphthazarin tautomerism, particularly in the solid state. Car-Parrinello Molecular Dynamics (CPMD) simulations at 60 K and 300 K in both vacuum and crystalline phases have demonstrated that proton transfer events occur frequently at room temperature but are absent at cryogenic temperatures [5]. These computational findings align with experimental observations and provide atomistic insights into the relationship between thermal energy and proton transfer kinetics. The computed IR spectra derived from CPMD simulations through Fourier transformation of autocorrelation functions of atomic velocity successfully reproduce the broad, complex absorption profiles observed experimentally for naphthazarin systems [5]. This agreement between theory and experiment validates the computational methodologies and provides confidence in their predictive power for studying related quinonoid systems. The combination of advanced spectroscopic techniques with molecular modeling has thus created a comprehensive picture of naphthazarin tautomerism that spans from the gas phase to the solid state and from cryogenic to ambient temperatures.

Theoretical and Computational Insights

State-of-the-art theoretical methods have significantly advanced our understanding of the energetic landscape and electronic factors governing naphthazarin tautomerism. Density Functional Theory (DFT) calculations have identified two potential energy minima corresponding to the major tautomeric forms, with the energy barrier for proton transfer determined using highly accurate Diffusion Quantum Monte Carlo (DQMC) and Coupled Cluster (CC) methods [5]. These sophisticated computational approaches have revealed that the proton transfer phenomenon occurs in the electronic ground state and involves a subtle balance of electronic and nuclear quantum effects. The application of the Harmonic Oscillator Model of Aromaticity (HOMA) index to naphthazarin systems has demonstrated how proton transfer influences π-electron delocalization throughout the naphthalene framework, establishing connections between tautomerism and aromaticity modulation [5]. This relationship represents a fascinating example of how hydrogen bonding and π-conjugation cooperate to determine molecular structure and reactivity.

Symmetry-Adapted Perturbation Theory (SAPT) has been employed to elucidate the nature and relative contributions of non-covalent interactions in naphthazarin crystals, revealing that dispersive forces dominate the stabilization of molecular assemblies [5]. This energy partitioning analysis provides crucial insights into why specific polymorphic forms are favored and how intermolecular interactions influence tautomeric equilibria in the solid state. The integration of Atoms in Molecules (AIM) theory with analysis of Fukui functions has further illuminated the relationship between electron density distribution and proton transfer propensity in naphthazarin systems [5]. These computational tools have identified the electronic features that facilitate proton transfer and have established correlations between molecular electron distribution and tautomeric behavior. The comprehensive theoretical investigation of naphthazarin has thus not only explained existing experimental observations but has also generated testable predictions about substituent effects, solvent influences, and temperature dependence that guide the design of new experiments and the development of naphthazarin-based materials with tailored properties.

Analytical Methodologies for Studying Tautomerism

IR Spectroscopy Protocols

The direct observation of naphthazarin tautomerism requires carefully controlled experimental conditions to preserve the tautomeric equilibrium present in solution during spectral acquisition. The following protocol has been validated for the quantitative analysis of tautomeric populations in hydroxylated naphthazarins [4]:

Sample Preparation: Prepare solutions of naphthazarin derivatives in thoroughly dried aprotic solvents (CDCl₃, CCl₄, n-hexane) at concentrations ranging from 1×10⁻² to 5×10⁻⁴ M. Dry samples over P₂O₅ under vacuum prior to dissolution and store solvents over molecular sieves (4 Å) to eliminate trace water that could perturb tautomeric equilibria.

Instrumentation Parameters: Acquire IR spectra at controlled temperature (23±1°C) using a high-resolution Fourier transform infrared spectrometer (e.g., Bruker Vector 22) with 2 cm⁻¹ resolution. Utilize matched cells with path lengths of 0.4-2.0 mm and CaF₂ windows to access the complete OH stretching region without interference.

Spectral Analysis: Identify the characteristic ν(OH) bands in the 3500-3300 cm⁻¹ region corresponding to different tautomeric forms. Integrate band areas to calculate tautomeric ratios, applying appropriate molar absorptivity corrections if available. For quantitative work, ensure absorbance values remain within the linear response range of the detection system.

This methodology has proven particularly effective for studying β-hydroxysubstituted naphthazarins, which typically exhibit poor solubility in non-polar aprotic solvents, making alternative techniques challenging. The IR approach provides unparalleled insights into tautomerism because its characteristic timescale is shorter than the vibrational transition time, preventing time-averaging of spectral parameters that complicates NMR interpretation [4]. With proper calibration, this technique can detect minor tautomeric components present at concentrations less than 5%, enabling precise measurement of substituent and solvent effects on tautomeric equilibria [4] [6].

Supplementary Analytical Approaches

While IR spectroscopy provides the most direct access to tautomeric populations, several complementary methods offer valuable structural and dynamic information about naphthazarin tautomerism:

Low-Temperature Crystallography: Neutron diffraction studies at 60 K and 300 K have revealed profound temperature-dependent structural changes in naphthazarin polymorphs. At 60 K, the structure with C(_{2v}) symmetry predominates, corresponding to the 5,8-dihydroxy-1,4-naphthalene-1,4-dione formulation, while at 300 K, a disordered molecular model emerges with one-half of a hydrogen atom attached to each oxygen [5]. These structural data provide direct evidence for proton delocalization at ambient temperatures and localization at cryogenic conditions.

Theoretical Modeling: Computational protocols combining DFT geometry optimization with higher-level single-point energy calculations (CC, DQMC) on key tautomeric structures have successfully reproduced experimental observations and provided insights into proton transfer mechanisms [5]. These methods typically employ the B3LYP functional with triple-zeta basis sets (e.g., 6-311++G(d,p)) and incorporate solvent effects using polarizable continuum models.

Chemical Trapping Experiments: Methylation with diazomethane in diethyl ether allows "freezing" of the tautomeric equilibrium by converting hydroxyl groups to methoxy substituents [4]. Subsequent ( ^1 \text{H} ) NMR analysis of the methylation products provides indirect evidence for the tautomeric composition of the original equilibrium mixture, though the methylation process itself may perturb the equilibrium.

The strategic combination of these analytical approaches creates a comprehensive picture of naphthazarin tautomerism that encompasses structural, energetic, and dynamic aspects. This multidisciplinary methodology has successfully resolved long-standing questions about the tautomeric behavior of naphthazarin systems and established general principles applicable to related quinonoid compounds.

Stereochemistry and Supramolecular Features

Self-Assembly and Non-Covalent Interactions

The sophisticated interplay of non-covalent forces directs the self-organization of naphthazarin molecules into well-defined supramolecular architectures with distinctive solid-state properties. Comprehensive theoretical analyses using Symmetry-Adapted Perturbation Theory (SAPT) have revealed that dispersion forces constitute the dominant attractive interaction in naphthazarin crystals, supplemented by electrostatic contributions from hydrogen bonding and π-effects [5]. This energy partitioning explains the observed packing motifs in naphthazarin polymorphs and provides design principles for engineering materials with targeted solid-state characteristics. The presence of both intra- and intermolecular hydrogen bonds in naphthazarin creates a complex energetic landscape where these competing interactions must be balanced, resulting in temperature-dependent phase behavior. Neutron diffraction studies have identified an order-disorder transition at 110 ± 1 K between Pc and P2(_1)/c space groups, reflecting subtle rearrangements in molecular alignment and hydrogen bonding patterns in response to thermal energy [5].

The rigid naphthalene backbone of naphthazarin enforces spatial proximity between the oxygen atoms involved in intramolecular hydrogen bonding, creating a resonance-assisted hydrogen bond (RAHB) system that significantly influences molecular conformation and supramolecular organization [5]. This RAHB phenomenon enhances hydrogen bond strength through charge delocalization within the π-conjugated framework, creating quasi-aromatic rings that display unique spectroscopic and electronic properties. The cooperation between intramolecular hydrogen bonds in naphthazarin, mediated through the aromatic skeleton, represents a sophisticated example of allosteric interaction in a simple organic molecule [5]. This cooperative effect modulates both the structural features and dynamic behavior of naphthazarin, influencing proton transfer kinetics and solid-state packing arrangements. The understanding of these non-covalent interactions and their interplay has important implications for designing naphthazarin-based functional materials with tailored photophysical, electronic, and mechanical properties.

Table: Experimental Techniques for Studying Naphthazarin Tautomerism

| Method | Key Applications | Information Obtained | Limitations |

|---|---|---|---|

| IR Spectroscopy | Direct observation of tautomers in solution [4] | Tautomeric ratios, hydrogen bond strengths | Requires aprotic solvents, limited structural detail |

| NMR Spectroscopy | Analysis of methylated derivatives [4] | Structural assignment of trapped tautomers | Indirect method, possible equilibrium perturbation |

| X-ray/Neutron Diffraction | Solid-state structure determination [5] | Bond lengths, proton positions, molecular packing | Crystalline samples required, temperature-dependent |

| Theoretical Calculations | Energetic mapping, reaction paths [5] | Proton transfer barriers, electronic structure | Computational cost, model approximations |

Computational Modeling of Stereochemical Features

Advanced computational methods have provided unprecedented insights into the stereochemical aspects of naphthazarin systems, revealing how subtle electronic effects influence molecular geometry and supram organization. Car-Parrinello Molecular Dynamics (CPMD) simulations have successfully modeled the temperature-dependent behavior of naphthazarin in both vacuum and crystalline environments, demonstrating that proton transfer events occur frequently at 300 K but are absent at 60 K [5]. These simulations have directly connected thermal energy to proton transfer kinetics, providing a dynamical perspective on tautomerism that complements static structural determinations. The computed IR spectra derived from CPMD trajectories through Fourier transformation of velocity autocorrelation functions successfully reproduce the broad, complex absorption profiles observed experimentally, validating the computational methodology and confirming the relationship between proton dynamics and spectroscopic signatures [5].

The application of Density Functional Theory (DFT), Diffusion Quantum Monte Carlo (DQMC), and Coupled Cluster (CC) methods to naphthazarin systems has enabled accurate mapping of the Potential Energy Surface (PES) for proton transfer, revealing the precise energy barrier between tautomeric forms [5]. These sophisticated computational approaches have established that the proton transfer phenomenon occurs in the electronic ground state and involves minimal structural reorganization beyond the hydrogen-bonded quasi-rings. The integration of the Harmonic Oscillator Model of Aromaticity (HOMA) index with Atoms in Molecules (AIM) theory and Fukui function analysis has further illuminated how proton transfer influences π-electron delocalization and charge distribution throughout the naphthalene framework [5]. These computational tools have established quantitative relationships between hydrogen bonding, aromaticity, and reactivity in naphthazarin systems, creating a comprehensive picture of how stereoelectronic factors dictate tautomeric behavior and supramolecular organization.

Biological Significance and Therapeutic Applications

Enzyme Inhibition and Mechanism of Action

Naphthazarin derivatives have emerged as promising scaffolds for developing therapeutic agents targeting metabolic disorders, particularly type 2 diabetes mellitus. Recent investigations have demonstrated that ester-linked naphthazarin compounds function as novel selective inhibitors of α-glucosidase and α-amylase, two key carbohydrate-digesting enzymes targeted for post-prandial blood glucose control [3]. Structure-activity relationship studies have revealed that mono-substituted naphthazarins with free hydroxyl groups exhibit superior inhibitory activity compared to their disubstituted counterparts, highlighting the importance of preserving hydrogen bonding capacity for optimal enzyme recognition [3]. Molecular docking and molecular dynamics simulations have provided mechanistic insights into how these compounds interact with the active sites of target enzymes, forming specific hydrogen bonds and π-stacking interactions that disrupt substrate binding. The naphthazarin core appears to function as a privileged structural motif that positions substituents for optimal interactions with enzyme subsites while participating in key recognition elements through its quinonoid and hydroxyl functionalities.

The biological activities of naphthazarin derivatives extend beyond enzyme inhibition to include promising anticancer properties. Structure-activity studies have demonstrated that specific structural modifications significantly influence cytotoxic potency and cancer cell selectivity [1]. For instance, the introduction of chloro and amino substituents at position 3 of the naphthoquinone ring has yielded derivatives with enhanced cytotoxicity against bladder cancer cells, while dihydro-benzo-quinoxalinone compounds derived from naphthazarin scaffolds have demonstrated remarkable selectivity (10- to 14-fold) between bladder cancer cells and normal fibroblasts [1]. These findings underscore the potential for rational structural optimization to improve the therapeutic index of naphthazarin-based anticancer agents. The tautomeric behavior of naphthazarin derivatives likely influences their biological activity by modulating redox properties, hydrogen bonding capacity, and molecular recognition features, though detailed structure-activity relationships incorporating tautomeric equilibria remain to be fully elucidated.

Table: Biological Activities of Naphthazarin Derivatives

| Biological Activity | Molecular Target | Key Structural Features | Potential Applications |

|---|---|---|---|

| Antidiabetic [3] | α-Glucosidase, α-amylase | Free hydroxyl groups, ester linkages | Type 2 diabetes management |

| Anticancer [1] | Multiple targets | Chloro, amino substituents, quinoxalinone fusion | Bladder, pancreatic cancer therapy |

| Antioxidant [2] | Free radicals | Polyhydroxylated naphthazarin core | Neuroprotection, anti-aging |

| Antimicrobial [1] | Microbial enzymes | Hydrophobic side chains | Antibacterial, antifungal agents |

Structure-Activity Relationships and Therapeutic Optimization

The relationship between chemical structure and biological activity in naphthazarin derivatives follows definable trends that inform medicinal chemistry optimization strategies. For α-glucosidase and α-amylase inhibition, the presence of free hydroxyl groups on the naphthazarin core correlates with enhanced inhibitory potency, suggesting that hydrogen bonding interactions with enzyme active sites contribute significantly to binding affinity [3]. Mono-substituted naphthazarins generally outperform their disubstituted counterparts, indicating that preserving at least one free hydroxyl group maintains optimal enzyme recognition while introducing specific aryl or heterocyclic acyl groups through ester linkages modulates selectivity and potency [3]. Molecular docking studies have confirmed that these compounds occupy the active sites of target enzymes, forming specific interactions with key catalytic residues while allowing the naphthoquinone moiety to participate in π-stacking with aromatic amino acid side chains. These structural insights guide the rational design of next-generation naphthazarin derivatives with improved pharmacological profiles.

For anticancer applications, specific structural modifications enhance both potency and selectivity. The natural naphthazarin derivative β-lapachone demonstrates broad cytotoxicity against various human cancer cell lines, with particular efficacy against malignancies exhibiting elevated NQO1 levels, such as pancreatic, colon, breast, non-small cell lung, and prostate cancers [1]. This derivative has advanced to phase II clinical trials, validating the naphthoquinone scaffold as a promising platform for anticancer drug development [1]. Similarly, shikonin and juglone, naturally occurring naphthazarin derivatives, exhibit potent antiproliferative effects through mechanisms involving reactive oxygen species generation, mitochondrial membrane potential disruption, and modulation of apoptosis-related genes including Bax, Caspase-3, Caspase-9, and Bcl-2 [1]. The combination of shikonin with gemcitabine has demonstrated synergistic activity in pancreatic cancer models, suppressing NF-κB activation and enhancing therapeutic efficacy [1]. These findings illustrate how naphthazarin derivatives can be integrated into combination therapies to overcome resistance mechanisms and improve treatment outcomes.

Conclusion and Future Perspectives

The intricate tautomerism and stereochemistry of naphthazarin derivatives underlie their diverse biological activities and material properties. The resonance-assisted hydrogen bonding and proton transfer capabilities of these systems create dynamic molecular structures that adapt to their environment, influencing both their chemical behavior and biological interactions. The comprehensive understanding of these phenomena, achieved through advanced spectroscopic techniques and theoretical methods, provides a solid foundation for rational design of naphthazarin-based therapeutic agents and functional materials. The demonstrated biological activities of these compounds, particularly their enzyme inhibitory and anticancer properties, highlight their potential as lead structures for drug development campaigns targeting major human diseases.

References

- 1. Naphthazarin - an overview [sciencedirect.com]

- 2. Dimeric (Poly)Hydroxynaphthazarins, Metabolites of ... [mdpi.com]

- 3. Synthesis and molecular modeling studies of naphthazarin ... [sciencedirect.com]

- 4. First direct observation of tautomerism ... [sciencedirect.com]

- 5. Non-Covalent Forces in Naphthazarin—Cooperativity or ... [mdpi.com]

- 6. Chemistry of naphthazarin derivatives. 9. Direct ... [link.springer.com]

naphthazarin derivatives synthesis for alpha-glucosidase inhibition

Naphthazarin Derivatives as α-Glucosidase Inhibitors

Application Note 1: Synthesis of Ester-Linked Naphthazarin Derivatives

1.1 Background Naphthazarin (5,8-dihydroxy-1,4-naphthoquinone) is a privileged scaffold in medicinal chemistry, found in bioactive natural products like shikonin. Recent studies highlight its potential as a source for novel antidiabetic agents. Esterification of its hydroxyl groups allows for the creation of diverse derivatives with enhanced selectivity and potency against α-glucosidase, potentially overcoming the side effects of current drugs like acarbose [1].

1.2 Experimental Protocol

Reagents & Equipment:

- Naphthazarin (this compound)

- Aryl/heterocyclic acyl chlorides (e.g., substituted benzoyl, indole, imidazole chlorides)

- Anhydrous tetrahydrofuran (THF)

- Triethylamine (TEA)

- Argon gas supply

- Standard glassware for synthesis (oven-dried)

- Magnetic stirrer

- TLC plates (Silica gel 60 F254)

Step-by-Step Procedure:

- Reaction Setup: Conduct all reactions in the dark under a positive pressure of argon in flame-dried glassware [1].

- Mono-Substitution: Dissolve naphthazarin (1.0 mmol) and the desired acyl chloride (1.1 mmol) in anhydrous THF. Add triethylamine (1.1 mmol) dropwise to the stirred solution at room temperature [1].

- Bis-Substitution: For bis-ester derivatives, use naphthazarin (1.0 mmol) and acyl chloride (2.2 mmol) with triethylamine (2.2 mmol) under similar conditions [1].

- Reaction Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC). The reaction is typically complete within 1-2 hours [1].

- Work-up & Purification: Upon completion, concentrate the reaction mixture under reduced pressure. Purify the crude product using column chromatography on silica gel to obtain the pure mono- or bis-substituted naphthazarin derivatives [1].

The following diagram outlines the synthesis of mono- and bis-ester naphthazarin derivatives.

Application Note 2: In Vitro α-Glucosidase Inhibition Assay

2.1 Principle This protocol evaluates the ability of synthesized compounds to inhibit α-glucosidase, reducing the hydrolysis of the synthetic substrate p-Nitrophenyl α-D-glucopyranoside (PNPG) to p-nitrophenol, which is measured spectrophotometrically [1] [2] [3].

2.2 Experimental Protocol

Reagents & Equipment:

- α-Glucosidase (from Saccharomyces cerevisiae)

- p-Nitrophenyl α-D-glucopyranoside (PNPG)

- Potassium phosphate buffer (pH 6.8)

- Sodium carbonate solution

- Test compounds and Acarbose (standard)

- Microplate reader

- 96-well plates

Step-by-Step Procedure:

- Solution Preparation: Prepare test compounds and Acarbose in DMSO and dilute with phosphate buffer. Prepare PNPG substrate solution in phosphate buffer [2].

- Enzyme Reaction: In a 96-well plate, mix 20 μL of test compound at various concentrations with 20 μL of α-glucosidase solution (typically 0.2-1.0 U/mL). Incubate at 37°C for 5-15 minutes [1] [3].

- Initiate Hydrolysis: Add 20 μL of PNPG solution to each well to start the reaction. Incubate the plate at 37°C for 15-30 minutes [3].

- Terminate Reaction: Stop the reaction by adding 80 μL of sodium carbonate solution [3].

- Absorbance Measurement: Measure the absorbance at 405 nm using a microplate reader [2] [3].

- Data Analysis: Calculate % inhibition and IC₅₀ values using non-linear regression analysis of concentration-response data [1].

Application Note 3: Molecular Docking and Dynamics Analysis

3.1 Objective To predict the binding mode, affinity, and stability of naphthazarin derivatives within the active site of α-glucosidase, providing a mechanistic basis for their inhibitory activity [1].

3.2 Computational Protocol

Software & Hardware:

- Molecular docking software

- Molecular dynamics simulation software

- High-performance computing resources

Step-by-Step Procedure:

- Protein Preparation: Obtain the 3D structure of α-glucosidase. Prepare the protein by adding hydrogen atoms, assigning charges, and removing water molecules [1].

- Ligand Preparation: Draw the 3D structures of naphthazarin derivatives and optimize their geometry using energy minimization techniques [1].

- Molecular Docking: Perform docking simulations to identify plausible binding conformations and key interactions with active site residues [1].

- Molecular Dynamics (MD) Simulations: Run MD simulations to assess the stability of the protein-ligand complex and validate the binding mode observed in docking [1].

- Binding Affinity Calculation: Use methods to estimate binding free energies, which should correlate with experimental IC₅₀ values [1].

The workflow below illustrates the process from chemical synthesis to computational validation.

Experimental Data and Key Findings

Table 1: Inhibitory Activity (IC₅₀) of Selected Naphthazarin and Other Synthetic Derivatives Against α-Glucosidase

| Compound Class / Example | IC₅₀ Value (μM) | Reference Activity |

|---|---|---|

| Naphthazarin Derivatives [1] [4] | ||

| Compound 19 (Mono-substituted) | 7.4 ± 0.2 μM | ~150x more potent than Acarbose |

| Compound 18 (Bis-substituted) | Dual α-glucosidase/α-amylase inhibitor | - |

| Triazole-phenylacetamide [5] | ||

| Compound 5g | 6.69 ± 0.18 μM | ~108x more potent than Acarbose |

| Benzotriazole-based bis-Schiff base [6] | ||

| Compound 9 | 1.10 ± 0.05 μM | ~9x more potent than Acarbose |

| Rhodanine Derivatives [2] | ||

| Compound 6k | 5.44 ± 0.13 μM | ~150x more potent than Acarbose |

| Standard Drug | ||

| Acarbose | 723.06 ± 11.26 μM [5] to 817.38 ± 6.27 μM [2] | Reference |

Table 2: Key Structural Insights and Computational Findings for Naphthazarin Derivatives

| Aspect | Findings |

|---|---|

| Selectivity | Mono-substituted naphthazarins show high specificity for α-glucosidase over α-amylase, potentially reducing side effects like flatulence and abdominal discomfort [1] [4]. |

| Key Residues | Molecular docking reveals interactions with key amino acids in the α-glucosidase active site, such as Asp and Glu residues, via hydrogen bonding and π-anion interactions [1] [3]. |

| Structure-Activity Relationship (SAR) | Potency is highly dependent on the nature of the substituent attached to the naphthazarin core via the ester linkage. Mono-substituted derivatives often outperform bis-substituted ones [1]. |

| Stability | Molecular dynamics simulations confirm the stability of the protein-ligand complex, with compounds like 19 maintaining their binding pose [1]. |

Discussion and Research Implications

The data demonstrates that synthetic naphthazarin derivatives are potent and highly selective α-glucosidase inhibitors. The mono-substituted derivative (Compound 19) emerges as a leading candidate, showing exceptional potency and specificity [1] [4]. The high selectivity for α-glucosidase over α-amylase is a significant advantage, potentially leading to fewer gastrointestinal side effects compared to the non-selective drug acarbose [1].

The integration of computational studies provides a rational basis for the observed activity. Molecular docking and dynamics simulations help visualize key interactions and assess binding stability, forming a solid foundation for future structure-based drug design [1].

References

- 1. Synthesis and molecular modeling studies of naphthazarin ... [sciencedirect.com]

- 2. Synthesis, α-glucosidase inhibition and molecular docking ... [pmc.ncbi.nlm.nih.gov]

- 3. α-Glucosidase inhibitory activity of polyphenol-rich ... [frontiersin.org]

- 4. Synthesis and molecular modeling studies of naphthazarin ... [ui.adsabs.harvard.edu]

- 5. Design, synthesis, biological evaluation, and docking study ... [sciencedirect.com]

- 6. Synthesis, In Vitro α-Glucosidase Inhibitory Activity and ... [pmc.ncbi.nlm.nih.gov]

Comprehensive Application Notes and Protocols: Investigating Naphthazarin in Macromolecular Crowding Models for Dermal Scar Treatment

Introduction and Significance

Pathological cutaneous scarring, including hypertrophic scars and keloids, represents a significant clinical challenge with limited effective treatment options. These conditions impact millions worldwide, causing not only cosmetic concerns but also functional impairments such as pain, itching, stiffness, and loss of joint mobility. A critical obstacle in developing effective anti-fibrotic therapies has been the lack of physiologically relevant in vitro models that accurately recapitulate the dense extracellular matrix (ECM) environment of human fibrotic tissue [1]. Traditional two-dimensional cell culture systems fail to emulate the complex tissue architecture and cell-ECM interactions that drive fibrotic processes, leading to poor predictive capacity for drug screening applications.

The introduction of macromolecular crowding (MMC) technology has revolutionized in vitro fibrosis modeling by addressing the critical limitation of low ECM density in conventional cell culture. This biophysical approach utilizes neutral macromolecules to occupy space in culture media, creating an excluded volume effect that mimics the crowded nature of in vivo tissues [1]. This exclusion alters local fluid dynamics, enhancing the concentration, distribution, and kinetics of soluble factors within the pericellular space and ultimately resulting in accelerated ECM deposition and more physiologically relevant cell behavior [1] [2]. The "Scar-in-a-Jar" model, which combines MMC with transforming growth factor beta 1 (TGF-β1) stimulation, has emerged as a particularly valuable platform for studying fibrotic mechanisms and screening potential therapeutics [1] [3] [2].

Naphthazarin (5,8-dihydroxy-1,4-naphthoquinone, DHNQ), a naturally occurring naphthoquinone derivative, has recently demonstrated significant potential as an anti-fibrotic agent when evaluated in MMC-based scar models [1] [3]. This application note provides comprehensive experimental protocols and data analysis methods for investigating naphthazarin's effects on dermal scarring using macromolecular crowding technology, offering researchers a robust framework for preclinical evaluation of anti-fibrotic compounds.

Naphthazarin Molecular Mechanisms and Anti-fibrotic Activities

Molecular Structure and Properties

Naphthazarin possesses a distinctive 1,4-naphthoquinone structure with hydroxyl groups at positions 5 and 8, which confers unique redox properties and biological activity [4] [5]. Unlike its analog shikonin, which has limited aqueous solubility, naphthazarin demonstrates improved solubility characteristics that enhance its bioavailability and potential for formulation development [1]. The compound's redox-cycling capacity enables generation of reactive oxygen species (ROS) under appropriate conditions, which appears to contribute to its mechanism of action against fibrotic cells [4] [6].

Anti-fibrotic Mechanisms of Action

Research utilizing MMC-based models has revealed that naphthazarin exerts its anti-fibrotic effects through multiple complementary mechanisms:

Modulation of ECM Deposition: Naphthazarin significantly reduces collagen type I accumulation in hypertrophic scar-derived fibroblast (HSF) cultures under MMC conditions [1] [3]. This effect is particularly pronounced when combined with MMC, suggesting that the crowded environment enhances the compound's accessibility to molecular targets or increases its local concentration through excluded volume effects.

Induction of Cell Cycle Arrest: Studies in various cell types have demonstrated that naphthazarin activates p53-dependent p21 promoter activity, leading to cell cycle arrest [5]. Chromatin immunoprecipitation assays have revealed that naphthazarin treatment inhibits binding of multi-domain proteins (DNMT1, UHRF1, and HDAC1) to the p21 promoter, thereby promoting expression of this cyclin-dependent kinase inhibitor and arresting cellular proliferation [5].

Promotion of Apoptosis: Naphthazarin enhances apoptosis in fibrotic cells, particularly when combined with other stressors [5]. In breast cancer cells, naphthazarin has been shown to potentiate ionizing radiation-induced apoptosis, suggesting a possible mechanism for its selectivity toward rapidly proliferating fibrotic cells [5].

Oxidative Stress Modulation: The compound's redox-cycling properties generate controlled oxidative stress that appears to preferentially affect activated fibroblasts and myofibroblasts, key cellular mediators of fibrosis [4] [6]. This oxidative stress contributes to membrane potential depolarization and disruption of normal cellular functions in pathological cells [4].

Quantitative Data Summary

Table 1: Anti-fibrotic Efficacy of Naphthazarin in Experimental Models

| Experimental Model | Concentration Range | Key Effects | Optimal Concentration | Reference |

|---|---|---|---|---|

| HSF in MMC model | 1-100 µM | ↓ Collagen I deposition, ↓ TGF-β1 expression | 10 µM | [1] [3] |

| MCF-7 breast cancer cells | 5-50 µM | ↑ p21 expression, ↑ cell cycle arrest, ↑ apoptosis | 20 µM | [5] |

| Plant cell growth model | 0.001-100 µM | ↓ Cell elongation, membrane depolarization | 1 µM (in presence of IAA) | [4] |

| C. albicans PDT model | 632 nM (IC50) | Antifungal activity with irradiation | 632 nM | [6] |

Table 2: Comparative Efficacy of Naphthoquinone Analogs in MMC Scar Models

| Compound | Aqueous Solubility | Anti-fibrotic Efficacy | Key Mechanisms | Cellular Toxicity |

|---|---|---|---|---|

| Naphthazarin | High | High | ↓ Collagen I, ↑ apoptosis, cell cycle arrest | Dose-dependent |

| Shikonin | Low | High | ↓ Collagen I, ↑ apoptosis, ↓ TGF-β1 | Dose-dependent |

| Juglone | Moderate | Moderate | ↓ Collagen I, moderate apoptosis | Higher toxicity |

| Alkannin | Low | Moderate | ↓ Collagen I, weak apoptosis | Moderate |

| Deoxyshikonin | Moderate | Low | Minimal effects on collagen | Low toxicity |

Table 3: MMC Model Optimization Parameters for Scar Research

| Parameter | Standard Condition | Optimized Condition | Effect on ECM Deposition |

|---|---|---|---|

| Crowding agent | Ficoll 70/400 | Dextran sulfate (500 kDa) | Enhanced collagen I deposition |

| Cell density | 10,000 cells/cm² | 25,000 cells/cm² | Improved matrix organization |

| TGF-β1 concentration | 2-5 ng/mL | 5 ng/mL | Enhanced myofibroblast differentiation |

| Ascorbic acid | 50 µM | 100 µM | Maximized collagen synthesis |

| Culture duration | 7-10 days | 14 days | Increased ECM accumulation |

Experimental Protocols

Macromolecular Crowding Scar Model Establishment

4.1.1 Materials and Reagents

- Primary cells: Human dermal fibroblasts from normal skin (NSF) and hypertrophic scar tissue (HSF), passages 3-6

- Culture medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin

- MMC agent: 500 kDa dextran sulfate (100 µg/mL working concentration)

- Fibrosis induction: Recombinant human TGF-β1 (5 ng/mL working concentration)

- Collagen synthesis enhancer: L-ascorbic acid 2-phosphate (100 µM working concentration)

- Anti-fibrotic compounds: Naphthazarin stock solution (10 mM in DMSO)

4.1.2 Protocol Steps

Cell seeding: Plate human dermal fibroblasts at high density (25,000 cells/cm²) in standard culture plates and allow attachment for 24 hours in complete DMEM with 10% FBS [2].

Fibrotic conditioning: After attachment, replace medium with MMC-containing medium (DMEM with 100 µg/mL 500 kDa dextran sulfate, 5 ng/mL TGF-β1, and 100 µM L-ascorbic acid 2-phosphate) [2].

Experimental treatment: Add naphthazarin at appropriate test concentrations (typically 1-100 µM) to experimental groups, with vehicle control (DMSO ≤0.1%) for control groups [1] [3].

Culture maintenance: Incubate cultures at 37°C in a humidified 5% CO₂ atmosphere for 7-14 days, with medium changes every 48-72 hours to maintain MMC conditions and compound presence [1] [2].

Matrix analysis: After culture period, process samples for ECM analysis (see Section 4.2).

Assessment of Anti-fibrotic Effects

4.2.1 Collagen Deposition Quantification

Fixation: Rinse cell layers gently with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature [2].

Staining: Incubate with Sirius Red stain (0.1% Direct Red in saturated picric acid) for 1 hour with gentle agitation [2].

Washing: Remove unbound dye by multiple washes with 0.1M HCl until runoff appears clear.

Elution: Elute bound dye with 0.1M NaOH and measure absorbance at 540 nm using a plate reader [2].

Normalization: Normalize collagen content to total cellular protein or DNA content for accurate comparison between experimental conditions.

4.2.2 Myofibroblast Marker Analysis

Immunofluorescence staining: Fix cells as above, permeabilize with 0.1% Triton X-100, block with 1% BSA, and incubate with primary antibody against α-smooth muscle actin (α-SMA) overnight at 4°C [2].

Visualization: Incubate with appropriate fluorescent secondary antibody, counterstain nuclei with DAPI, and image using fluorescence microscopy [2].

Quantification: Calculate percentage of α-SMA positive cells relative to total cell number (DAPI-positive nuclei) across multiple fields of view.

4.2.3 Gene Expression Profiling

RNA extraction: Isolate total RNA using TRIzol reagent or commercial kits according to manufacturer's instructions [5].

cDNA synthesis: Reverse transcribe 1 µg RNA using reverse transcriptase with oligo(dT) or random primers.

Quantitative PCR: Perform qPCR using SYBR Green chemistry with primers for collagen type I, collagen type III, α-SMA, TGF-β1, and appropriate housekeeping genes (GAPDH, β-actin) [5].

Data analysis: Calculate fold changes using the 2^(-ΔΔCt) method relative to control conditions.

4.2.4 Apoptosis and Cell Viability Assessment

MTT assay: Incubate cells with 0.5 mg/mL MTT for 4 hours at 37°C, dissolve formazan crystals in DMSO, and measure absorbance at 570 nm [5].

Flow cytometric analysis: Stain cells with Annexin V-FITC and propidium iodide according to manufacturer's instructions and analyze by flow cytometry to distinguish live, early apoptotic, late apoptotic, and necrotic populations [5].

Experimental Workflow and Mechanism Visualization

Scar Model Establishment and Testing Workflow

Diagram 1: Experimental workflow for establishing the macromolecular crowding scar model and testing naphthazarin treatments. The process begins with cell preparation and progresses through MMC environment setup, compound treatment, extended culture, and comprehensive analysis.

Naphthazarin Mechanism of Action in Fibrotic Cells

Diagram 2: Multifaceted mechanism of action of naphthazarin in fibrotic cells. The compound targets multiple pathways including epigenetic regulation, cell cycle control, oxidative stress generation, and TGF-β signaling, ultimately converging on reduced extracellular matrix deposition.

Troubleshooting and Technical Considerations

Common Challenges and Solutions